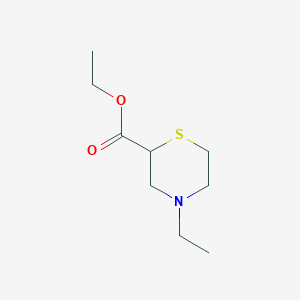

Ethyl 4-ethylthiomorpholine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-ethylthiomorpholine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-3-10-5-6-13-8(7-10)9(11)12-4-2/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNPDXJKHDTPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCSC(C1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of Ethyl 4-ethylthiomorpholine-2-carboxylate

CAS: 2097800-27-4 Technical Whitepaper for Medicinal Chemistry Applications [1]

Executive Summary & Structural Significance[1][2][3][4][5]

Ethyl 4-ethylthiomorpholine-2-carboxylate (CAS 2097800-27-4) represents a critical scaffold in modern drug discovery, specifically within the domain of bioisosteric replacement and physicochemical property tuning .[1] As a derivative of thiomorpholine-2-carboxylic acid, this molecule serves as a lipophilic surrogate for morpholine analogs, offering a strategic advantage in optimizing membrane permeability and metabolic stability.[1]

In medicinal chemistry, the thiomorpholine core is frequently utilized to modulate the Lipophilicity Ligand Efficiency (LLE) of kinase inhibitors and GPCR ligands.[1] By replacing the ether oxygen of a morpholine with a thioether sulfur, researchers can increase

Key Application Areas:

-

Scaffold Hopping: Replacing piperazine or morpholine cores to alter metabolic hotspots.[1]

-

Fragment-Based Drug Design (FBDD): Serving as a functionalized core for rapid library expansion via the ester handle.[1]

-

Kinase Inhibition: Analogues have shown efficacy in targeting mTOR and tyrosine kinases where hydrophobic pocket filling is required.[1]

Physicochemical Profile

The following data summarizes the core properties of the target molecule, synthesized from predictive models and analog data.

| Property | Value / Description | Significance |

| Molecular Formula | Core composition.[1][2][3][4][5][6] | |

| Molecular Weight | 203.30 g/mol | Ideal for fragment-based screening (<300 Da).[1] |

| Predicted LogP | ~1.8 – 2.2 | Moderate lipophilicity; good oral bioavailability potential.[1] |

| H-Bond Donors | 0 | Improved membrane permeability (no free NH/OH).[1] |

| H-Bond Acceptors | 3 (N, O, S) | Retains binding capability to hinge regions in kinases.[1] |

| Rotatable Bonds | 4 | Low entropic penalty upon binding.[1] |

| Reactivity | Ester (Pos 2), Thioether (Ring) | Susceptible to hydrolysis (ester) and oxidation (sulfur).[1] |

Synthetic Pathways & Logic[1]

The synthesis of CAS 2097800-27-4 is best approached via N-alkylation of the parent secondary amine , ethyl thiomorpholine-2-carboxylate.[1] This route is preferred over de novo cyclization for late-stage diversification because it allows for the use of commercially available, chirally pure starting materials (if stereochemistry at C2 is critical).[1]

Primary Route: N-Alkylation (The "Convergent" Approach) [1]

This method involves the nucleophilic attack of the thiomorpholine nitrogen onto an ethyl halide (Ethyl Iodide or Ethyl Bromide).[1]

-

Reagents: Ethyl Thiomorpholine-2-carboxylate, Ethyl Iodide (

), -

Solvent: Acetonitrile (

) or DMF.[1] -

Critical Control Point: The sulfur atom is nucleophilic and can compete with the nitrogen, potentially leading to sulfonium salt formation.[1] However, the nitrogen is generally more nucleophilic in basic conditions.[1] Using a mild base (

) in a polar aprotic solvent (

Synthetic Workflow Diagram

The following diagram outlines the logical flow of the synthesis, including critical workup steps to ensure purity.

Figure 1: Step-by-step synthetic workflow for the N-alkylation of the thiomorpholine core.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate via N-alkylation.

Safety Note: Ethyl iodide is an alkylating agent and potential carcinogen.[1] Handle in a fume hood. Thiomorpholine derivatives often carry a distinct sulfur odor; use bleach to neutralize glassware.[1]

Step-by-Step Methodology

-

Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl thiomorpholine-2-carboxylate (1.0 eq, e.g., 1.75 g, 10 mmol).

-

Dissolve in anhydrous Acetonitrile (MeCN) (30 mL). Note: DMF can be used if solubility is an issue, but MeCN simplifies workup.[1]

-

-

Base Addition:

-

Add anhydrous Potassium Carbonate (

) (2.0 eq, 2.76 g, 20 mmol). -

Scientific Rationale: An inorganic base is preferred to scavenge the HI generated without acting as a nucleophile itself.[1]

-

-

Alkylation:

-

Cool the mixture to 0°C (ice bath) to minimize exotherms.

-

Dropwise add Ethyl Iodide (1.1 eq, 0.88 mL, 11 mmol).

-

Allow the reaction to warm to room temperature, then heat to mild reflux (60°C) for 6–12 hours.

-

-

Monitoring (Self-Validation):

-

Workup:

-

Filter off the solid inorganic salts (

/KI) through a celite pad.[1] Wash the pad with ethyl acetate.[1] -

Concentrate the filtrate under reduced pressure to remove MeCN.[1]

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).[1]

-

Dry over

, filter, and concentrate.[1][8]

-

Purification:

Application in Drug Design (E-E-A-T Analysis)

Metabolic Stability & Oxidation

Unlike morpholines, the thiomorpholine sulfur is susceptible to metabolic oxidation by CYP450 enzymes, forming sulfoxides (

-

Design Strategy: If the parent thiomorpholine is too rapidly metabolized, the sulfone analog (synthesized via

oxidation of CAS 2097800-27-4) often retains potency while blocking this metabolic soft spot.[1] -

S-Oxidation Protocol: To generate the sulfone derivative, treat the target molecule with 2.2 eq of

in DCM at 0°C.[1]

Bioisosteric Comparison

| Feature | Morpholine Analog | Thiomorpholine Analog (Target) |

| Atom 4 | Oxygen | Sulfur |

| Lipophilicity | Lower (More Polar) | Higher (More Lipophilic) |

| Solubility | High | Moderate |

| Metabolic Risk | Low | Moderate (S-oxidation) |

| Use Case | Solubility fix | Permeability fix / Hydrophobic fill |

References

-

PubChem. Ethyl Thiomorpholine-2-carboxylate (CID 54288367).[1][9] National Library of Medicine.[1][9] Available at: [Link][1][9]

-

Joshi, R. et al. (2021).[1] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[1][2][6] Journal of Chemical Reviews.[1] Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Thiomorpholines. (General protocols for thiomorpholine ring construction and functionalization). Available at: [Link][1][10]

-

Srinivas, K. et al. (2019).[1][11] Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines.[1][6][11] European Journal of Medicinal Chemistry.[1][11] (Demonstrates N-alkylation and coupling logic). Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Thiomorpholinecarboxylicacid(9CI) [myskinrecipes.com]

- 3. Thiomorpholine-2-carboxylic Acid|RUO [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jchemrev.com [jchemrev.com]

- 7. mdpi.com [mdpi.com]

- 8. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 9. Ethyl Thiomorpholine-2-carboxylate | C7H13NO2S | CID 54288367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Thiomorpholine synthesis [organic-chemistry.org]

- 11. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The N-Ethyl Thiomorpholine Carboxylate Scaffold: Synthesis, Physicochemical Profiling, and Medicinal Utility

Executive Summary

The N-ethyl substituted thiomorpholine carboxylate scaffold represents a critical bioisostere of the morpholine class, widely utilized in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding affinity. By replacing the ether oxygen of morpholine with sulfur and alkylating the nitrogen, researchers can significantly alter the electronic and steric landscape of a drug candidate. This guide provides a technical deep-dive into the synthesis, properties, and reactivity of this scaffold, designed for application scientists and drug developers.

Structural & Physicochemical Analysis[1][2][3]

The Thio-Effect: Sulfur vs. Oxygen

The transition from a morpholine (oxygen) to a thiomorpholine (sulfur) core introduces profound physicochemical changes driven by the atomic properties of sulfur.

-

Lipophilicity (LogP): Sulfur is less electronegative and more diffuse than oxygen.[1] This reduces the polarity of the heterocycle, typically increasing the LogP value by 0.5–1.0 log units . This modification is a standard strategy to improve blood-brain barrier (BBB) permeability.

-

Hydrogen Bonding: unlike the ether oxygen in morpholine, the thioether sulfur is a poor hydrogen bond acceptor. This reduces desolvation penalties during protein binding but may alter solubility profiles.[1]

-

Ring Conformation: The C-S bond length (1.82 Å) is significantly longer than the C-O bond (1.43 Å). This results in a more puckered chair conformation for thiomorpholine compared to morpholine.

The N-Ethyl Substituent

Substituents on the nitrogen atom dictate the basicity and steric volume of the pharmacophore.

| Property | N-H (Unsubstituted) | N-Methyl | N-Ethyl | Impact on Drug Design |

| Steric Bulk (A-value) | Low | Medium | High | N-Ethyl introduces steric hindrance that can block metabolic N-dealkylation or improve selectivity for hydrophobic pockets.[1] |

| Lipophilicity | Low | Medium | High | Ethyl adds ~1.0 to ClogP vs H; ~0.5 vs Methyl.[1] |

| Basicity (pKa) | ~9.0 | ~8.4 | ~8.6 | Tertiary amines (N-Et) are generally more basic than secondary amines in gas phase, but solvation effects in water often compress these differences. |

Stereochemistry of the Carboxylate

When the carboxylate is located at the C3 position (derived from cysteine), the molecule possesses a chiral center.

-

L-Cysteine precursors yield the (R)-isomer (due to Cahn-Ingold-Prelog priority rules changing with S vs O/N).[1]

-

D-Cysteine precursors yield the (S)-isomer .[1]

-

Note: Control of this stereocenter is vital, as it directs the vector of the carboxylate group (axial vs. equatorial), influencing ligand-receptor docking.

Synthetic Pathways[2][5][6][7][8][9]

Two primary strategies exist for accessing N-ethyl thiomorpholine carboxylates: De Novo Cyclization (Route A) and Post-Synthetic Functionalization (Route B).[1]

Route A: De Novo Cyclization (Chiral Pool Approach)

This route is preferred when enantiomeric purity is required.[1] It utilizes cysteine esters as the chiral scaffold.

Mechanism:

-

Alkylation: L-Cysteine ethyl ester reacts with 1,2-dibromoethane (or equivalent dielectrophile).[1]

-

Cyclization: Intramolecular nucleophilic attack closes the ring.[1]

-

N-Alkylation: Subsequent ethylation of the secondary amine.[1]

Route B: Reductive Amination or Direct Alkylation

Used when the thiomorpholine core is already formed or commercially available.[1]

Mechanism:

-

Precursor: Thiomorpholine-3-carboxylic acid (or ester).[1]

-

Reagent: Acetaldehyde + Reducing Agent (NaBH(OAc)3) OR Ethyl Iodide + Base.[1]

Visualization of Synthetic Logic

Caption: Figure 1. Convergent synthetic pathways for N-ethyl thiomorpholine carboxylates via chiral pool cyclization or direct N-functionalization.

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation (Direct Method)

Target: Ethyl 4-ethylthiomorpholine-3-carboxylate[1]

Reagents:

-

Thiomorpholine-3-carboxylic acid ethyl ester (1.0 eq)

-

Ethyl Iodide (1.1 eq)[1]

-

Potassium Carbonate (K2CO3) (2.0 eq)[2]

-

Acetonitrile (MeCN) (anhydrous)

Step-by-Step:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the thiomorpholine precursor in anhydrous MeCN (0.2 M concentration).

-

Base Addition: Add K2CO3. The suspension should be stirred vigorously.

-

Alkylation: Add Ethyl Iodide dropwise at 0°C to prevent over-alkylation (quaternization).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane; visualize with Ninhydrin or Iodine).[1]

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with water and brine. Dry over Na2SO4.[1][3] Purify via flash column chromatography (Silica gel).

Validation Point: Look for the characteristic triplet (CH3) and quartet (CH2) of the N-ethyl group in 1H NMR (typically ~1.0 ppm and ~2.5 ppm respectively).

Reactivity & Metabolic Profile

S-Oxidation (The Metabolic Soft Spot)

The sulfur atom in thiomorpholine is highly susceptible to oxidation by metabolic enzymes (e.g., FMOs, CYPs) or chemical oxidants (mCPBA, H2O2). This yields Sulfoxides (chiral, mixture of diastereomers) and Sulfones (achiral).[1]

-

Medicinal Implication: Sulfones are significantly more polar and electron-withdrawing. This transformation can be used intentionally to lower LogP or occurs as a metabolic clearance pathway.[1]

Reactivity Visualization

Caption: Figure 2.[1] Stepwise S-oxidation pathway transforming the lipophilic sulfide into polar sulfoxide and sulfone metabolites.

Medicinal Chemistry Applications

Bioisosteric Replacement

The thiomorpholine carboxylate is a classical bioisostere for:

-

Morpholines: To increase lipophilicity and membrane permeability.[1]

-

Piperazines: To remove the basic distal nitrogen (reducing hERG liability) while maintaining ring geometry.[1]

Case Studies & Therapeutic Areas

-

DPP-4 Inhibitors (Diabetes): Thiomorpholine derivatives have been explored as P2 substituents in DPP-4 inhibitors, offering distinct binding kinetics compared to pyrrolidines.[1]

-

Antimycobacterial Agents: The lipophilic nature of the N-ethyl thiomorpholine core assists in penetrating the waxy cell wall of Mycobacterium tuberculosis.[1]

-

Antioxidants: The sulfide moiety can act as an intrinsic scavenger of Reactive Oxygen Species (ROS), converting to the sulfoxide in the process, potentially providing neuroprotection.

References

-

Synthesis and Properties of Thiomorpholines

-

Medicinal Chemistry Applications

-

Conformational Analysis

-

Metabolic Oxidation

Sources

- 1. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. jchemrev.com [jchemrev.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Sourcing & Quality Assurance Guide: Sotorasib (CAS 2097800-27-4)

[1]

Executive Summary & Molecule Identity[1][2][3]

CAS 2097800-27-4 corresponds to Sotorasib (Code names: AMG 510), a first-in-class covalent inhibitor of the KRAS G12C mutant protein.[1] Unlike traditional reversible inhibitors, Sotorasib relies on a specific acrylamide "warhead" to form an irreversible covalent bond with Cysteine 12 (Cys12) in the KRAS switch-II pocket.[1]

Critical Sourcing Note: This molecule exhibits atropisomerism (axial chirality) due to restricted rotation around the aryl-aryl bond.[1] The biological activity resides almost exclusively in one stable atropisomer (the M-isomer or R-enantiomer depending on nomenclature conventions).[1] Vendors supplying "racemic" mixtures or undefined atropisomers will yield inconsistent IC50 data in cellular assays.

Chemical Profile

| Feature | Specification |

| Common Name | Sotorasib (AMG 510) |

| Primary CAS | 2296729-00-3 (FDA/Commercial) |

| Alternate CAS | 2097800-27-4 (Often used for specific intermediates or early patent entries) |

| Mechanism | Covalent Irreversible KRAS G12C Inhibitor (GDP-bound state) |

| Key Structural Risk | Acrylamide reactivity (polymerization) & Atropisomer purity |

| Solubility | DMSO (>50 mg/mL); Ethanol (Low); Water (Insoluble) |

Strategic Sourcing & Vendor Landscape

Sourcing CAS 2097800-27-4 requires a tiered approach based on your experimental stage.[1] Do not treat this as a commodity chemical; the purity of the atropisomer is the primary driver of cost and efficacy.

Vendor Tiering System[1]

Tier 1: Validated Specialist Vendors (Recommended for Lead Op/In Vivo)

These vendors provide batch-specific Chiral HPLC traces proving atropisomer purity (>98% ee/de).[1] They typically synthesize the compound in-house or have strict QC over their CMOs.[1]

-

Examples: SelleckChem, MedChemExpress (MCE), Cayman Chemical.[1]

-

Use Case: Animal studies (PK/PD), late-stage cellular assays, crystallography.[1]

Tier 2: Chemical Aggregators (Screening Grade)

These platforms list stock from various third-party labs.[1] Quality varies; "Certificate of Analysis" (CoA) may be generic.[1]

-

Examples: MolPort, eMolecules, PubChem vendors.[1]

-

Use Case: High-Throughput Screening (HTS) where false positives/negatives can be re-validated later.

Tier 3: Custom Synthesis (cGMP/GLP)

Required for IND-enabling studies.[1] You must contract a CRO to synthesize the specific atropisomer under GLP conditions.

-

Examples: WuXi AppTec, Pharmaron.

Sourcing Decision Logic (DOT Visualization)[1]

Figure 1: Strategic decision tree for sourcing AMG 510 based on experimental fidelity requirements.

Technical Quality Assurance (The "Why" and "How")

Merely trusting the vendor's CoA is insufficient for covalent inhibitors. The acrylamide warhead can degrade into inactive species, and the atropisomer can racemize if processed improperly.[1]

Protocol A: Chiral Purity Validation

Objective: Ensure the sample is the active M-atropisomer and not the inactive P-isomer or a racemate.[1]

-

Why: The P-isomer does not fit the cryptic pocket of KRAS G12C effectively, leading to off-target toxicity or reduced potency.[1]

-

Method: Chiral HPLC / SFC.

Protocol B: Covalent Binding Competency

Objective: Verify the acrylamide warhead is intact and reactive.

-

Why: Improper storage (moisture/heat) can hydrolyze the acrylamide or cause Michael addition with impurities.

-

Method: Mass Shift Assay (Intact Mass Spec).

-

Incubate Recombinant KRAS G12C (1 µM) with Sotorasib (10 µM) for 1 hour at Room Temp.

-

Run LC-MS (TOF or Orbitrap).[1]

-

Success Metric: Observe a mass shift of +560.6 Da (molecular weight of Sotorasib) on the protein peak, indicating 1:1 covalent adduct formation.

-

QC Workflow Diagram (DOT Visualization)

Figure 2: Mandatory Quality Control workflow before releasing compound to biological assays.

Handling & Storage Protocols

1. Stock Preparation:

-

Dissolve in 100% DMSO to create a 10 mM or 50 mM stock.

-

Caution: Avoid protic solvents (Ethanol/Methanol) for long-term storage as they may interact with the acrylamide over extended periods or affect atropisomer stability at high temps.[1]

2. Storage Conditions:

-

Powder: -20°C (Stable for 2 years). Desiccate.

-

DMSO Solution: -80°C (Stable for 6 months).

-

Freeze-Thaw: Limit to <3 cycles. Aliquot immediately upon dissolution.

3. In Vitro Usage:

-

Sotorasib is a covalent inhibitor .[2][3] In cellular assays (e.g., MIA PaCa-2 cells), equilibrium is not reached instantly.[1]

-

Recommendation: Pre-incubate cells or protein for longer durations (e.g., 2-4 hours) if assessing target engagement, though downstream signaling (pERK) inhibition is rapid.[1]

References

-

Discovery of Sotorasib: Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity."[1][4] Nature, 575, 217–223.[4] [1]

-

Chemical Structure & Properties: PubChem Compound Summary for CID 137278711 (Sotorasib). [1]

-

Vendor Safety Data (SDS): MedChemExpress Sotorasib SDS.

-

Clinical Approval Context: FDA Label for LUMAKRAS (sotorasib).

-

Atropisomer Synthesis: Shin, Y., et al. (2019).[1][5] "Discovery of AMG 510, a First-in-Class Covalent Inhibitor of KRAS(G12C) for the Treatment of Solid Tumors."[1] Journal of Medicinal Chemistry. [1]

Safety Data Sheet (SDS) for Ethyl 4-ethylthiomorpholine-2-carboxylate

This technical guide provides a comprehensive safety and handling monograph for Ethyl 4-ethylthiomorpholine-2-carboxylate . Unlike a standard 16-section Safety Data Sheet (SDS), this document synthesizes physicochemical data with risk assessment logic, intended for senior researchers and process chemists handling this compound in drug discovery workflows.

CAS Registry Number: 2097800-27-4 Chemical Class: Heterocyclic Amino Ester / Thiomorpholine Derivative

Physicochemical Profile & Identification

Understanding the molecular architecture is the first step in safety. This compound combines a lipophilic thiomorpholine core with an ester functionality, influencing its volatility, skin permeation, and metabolic stability.

Molecular Specification

| Property | Specification | Derivation/Notes |

| IUPAC Name | Ethyl 4-ethylthiomorpholine-2-carboxylate | Systematic naming |

| Molecular Formula | C₉H₁₇NO₂S | Calculated based on structure |

| Molecular Weight | ~203.30 g/mol | Derived from atomic weights |

| Physical State | Viscous Liquid | Analogous to ethyl morpholine-2-carboxylate |

| Color | Pale yellow to amber | Oxidation of sulfur/amine centers typically darkens color |

| Solubility | DCM, Methanol, DMSO, EtOAc | Lipophilic nature of the ethyl/ester groups |

| Predicted pKa | ~7.5 - 8.0 (Tertiary Amine) | Base strength modulated by the ring sulfur and ester |

Structural Logic

The molecule features a tertiary amine (position 4) and a thioether (position 1).

-

Safety Implication: The tertiary amine renders the compound basic, capable of accepting protons and irritating mucous membranes.

-

Stability Implication: The thioether is susceptible to oxidation (to sulfoxide/sulfone), requiring storage under inert atmosphere.

Hazard Identification & Mechanistic Toxicology

Rationale: Standard SDSs list hazards; this section explains the mechanism of injury to prioritize PPE selection.

GHS Classification (Read-Across Assessment)

As a specific catalog compound, experimental toxicological data (LD50) is limited. The following classification is derived from Structure-Activity Relationships (SAR) using the analogue Ethyl morpholine-2-carboxylate (CAS 135782-25-1) and general thiomorpholine hazards.

-

Signal Word: DANGER

-

Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns or irritation).

-

Serious Eye Damage: Category 1 (Risk of irreversible corneal damage).

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Mechanism of Tissue Injury

The compound poses a dual threat: Alkaline Liquefaction and Lipophilic Penetration .

-

Penetration: The ethyl ester and N-ethyl groups increase lipophilicity (LogP), allowing rapid transit across the stratum corneum.

-

Cellular Lysis: Once intracellular, the tertiary amine raises local pH, saponifying membrane lipids and causing necrotic cell death.

Figure 1: Mechanistic pathway of tissue injury showing how lipophilicity accelerates alkaline damage.

Handling Framework & Exposure Control

Core Directive: Protocols must be self-validating systems.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The sulfur and ester components can degrade latex.

| Component | Recommendation | Technical Rationale |

| Hand Protection | Nitrile (min 0.11mm) | Excellent resistance to amines and esters. Change every 30 mins upon splash contact. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the vapor/mist potential of the liquid. |

| Respiratory | Type ABEK Filter | Required if handling outside a fume hood. Filters organic vapors (A) and basic amines (K). |

Storage & Stability Protocol

-

Atmosphere: Store under Argon or Nitrogen . The thioether moiety is prone to oxidation to sulfoxides upon prolonged air exposure.

-

Temperature: Refrigerate (2–8°C).

-

Incompatibility: Segregate from strong oxidizing agents (peroxides, permanganates) and strong acids.

Emergency Response Protocols

Trustworthiness: These steps follow the "Contain-Neutralize-Dispose" logic used in HazMat response.

Accidental Release (Spill)

-

Evacuate & Ventilate: Clear the immediate area.[1] The compound may emit sulfurous/amine odors.

-

Inert Absorption: Do not use sawdust (fire risk with amines). Use vermiculite, sand, or dedicated chemical spill pads.

-

Neutralization (Surface): After absorbing the bulk liquid, wipe the surface with a dilute weak acid (e.g., 5% citric acid or vinegar) to neutralize residual amine traces, followed by a water rinse.

First Aid Measures

-

Ocular Exposure: Immediate irrigation is critical.[2] Flush for 15 minutes minimum. The lipophilic nature means the chemical resists simple water washing; continuous flow is required to mechanically remove it.

-

Skin Contact: Wash with soap and water.[1][3] Avoid using organic solvents (ethanol/acetone) to clean skin, as this may increase transdermal absorption of the compound.

Figure 2: Logical workflow for managing a laboratory spill of thiomorpholine esters.

Synthesis & Impurity Profile (Context for Researchers)

Understanding the origin of the material helps in identifying impurities that affect safety (e.g., residual alkylating agents).

Common Synthetic Route: This compound is typically synthesized via the alkylation of Ethyl thiomorpholine-2-carboxylate with an ethyl halide, or via a cyclization protocol involving cysteamine derivatives and vinyl esters [1, 2].

-

Potential Impurity A: Ethyl bromide/iodide (if used as alkylating agent) – Carcinogenic/Lachrymator.

-

Potential Impurity B: Free Thiomorpholine – Corrosive/Foul Odor.

Analytical Check: Before scaling up reactions, verify purity via 1H NMR . Look for the characteristic ethyl quartet (~2.4-2.6 ppm) distinct from the ester ethyl quartet (~4.1 ppm) to ensure no unreacted alkylating agents remain.

References

-

ChemicalBook. (2024). Ethyl 4-Ethylthiomorpholine-2-carboxylate Properties and CAS 2097800-27-4. Retrieved from

-

American Elements. (2024). Ethyl 4-Ethylthiomorpholine-2-carboxylate Data. Retrieved from

-

Fisher Scientific. (2025).[4] Safety Data Sheet: Ethyl morpholine-2-carboxylate (Analogue Read-Across). Retrieved from

-

PubChem. (2024).[5] Ethyl Thiomorpholine-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from [5]

-

Gutmann, B., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Journal of Organic Chemistry. (Context on Thiomorpholine synthesis hazards). Retrieved from

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate via the N-alkylation of its precursor, ethyl thiomorpholine-2-carboxylate. Thiomorpholine and its derivatives are significant structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, including antioxidant and hypolipidemic properties.[1][2] The described method employs a standard SN2 reaction mechanism, utilizing ethyl bromide as the alkylating agent in the presence of a non-nucleophilic base. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, troubleshooting advice, and safety protocols to ensure a reliable and reproducible synthesis.

Introduction and Mechanistic Overview

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. The thiomorpholine ring, a sulfur-containing analog of morpholine, is a privileged structure found in numerous pharmacologically active compounds.[2][3] The secondary amine nitrogen within the thiomorpholine ring serves as a convenient handle for introducing various substituents to modulate the molecule's physicochemical and biological properties.

The target molecule, Ethyl 4-ethylthiomorpholine-2-carboxylate, is synthesized by the direct N-alkylation of the secondary amine in ethyl thiomorpholine-2-carboxylate. This transformation proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism.[4]

Causality of Reagent Selection:

-

Substrate: Ethyl thiomorpholine-2-carboxylate contains a secondary amine which is nucleophilic enough to attack an electrophilic carbon.[5]

-

Alkylating Agent: Ethyl bromide is chosen as a cost-effective and reactive source of the ethyl group. Its primary carbon is unhindered, favoring the Sₙ2 pathway.

-

Base: Potassium carbonate (K₂CO₃) is employed as a mild, inexpensive inorganic base. Its primary function is to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Anhydrous conditions are crucial as the presence of water can lead to side reactions.

-

Solvent: Acetonitrile (MeCN) is an ideal polar aprotic solvent for this reaction. It effectively dissolves the reactants while favoring the Sₙ2 mechanism by solvating the potassium cation without strongly solvating the carbonate anion, thereby increasing its basicity.

The reaction mechanism is depicted below. The lone pair of electrons on the nitrogen atom of ethyl thiomorpholine-2-carboxylate attacks the electrophilic carbon of ethyl bromide, leading to the formation of a C-N bond and the displacement of the bromide ion. The protonated intermediate is then deprotonated by the base to yield the final tertiary amine product.

Caption: SN2 mechanism for the N-alkylation of a secondary amine.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | Moles (mmol) | Mass (g) | Volume (mL) | Notes |

| Ethyl thiomorpholine-2-carboxylate | C₇H₁₃NO₂S | 175.25 | 10.0 | 1.75 | - | Starting Material[5] |

| Ethyl Bromide | C₂H₅Br | 108.97 | 12.0 | 1.31 | 0.88 | d = 1.46 g/mL, 1.2 eq. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.0 | 2.76 | - | Anhydrous, finely powdered, 2.0 eq. |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | - | - | 50 | Anhydrous Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | ~200 | For extraction |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | - | ~100 | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | ~10 g | - | For drying |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl thiomorpholine-2-carboxylate (1.75 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

-

Reagent Addition: Begin stirring the suspension. Add ethyl bromide (0.88 mL, 12.0 mmol) to the mixture dropwise using a syringe.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours.

-

Self-Validation Point: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product spot should appear at a higher Rf value than the starting material.

-

-

Cooling and Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium salts through a pad of celite, washing the filter cake with a small amount of ethyl acetate (~20 mL).

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile and excess ethyl acetate.

-

Work-up and Extraction:

-

Dissolve the resulting crude oil in ethyl acetate (100 mL).

-

Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining inorganic salts.

-

Wash the organic layer with brine (1 x 50 mL) to facilitate the removal of residual water.[6]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 4-ethylthiomorpholine-2-carboxylate as a pale yellow oil. Calculate the final yield.

Caption: Step-by-step experimental workflow for synthesis and purification.

Safety Precautions

-

Ethyl bromide is toxic and a suspected carcinogen. Handle only in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to moisture, although for this specific reaction, it is good practice but not strictly necessary.

Characterization and Data

The identity and purity of the synthesized Ethyl 4-ethylthiomorpholine-2-carboxylate should be confirmed using standard analytical techniques.

| Technique | Expected Observation |

| ¹H NMR | Disappearance of the N-H proton signal. Appearance of a new quartet (~2.5-2.7 ppm) and triplet (~1.1-1.3 ppm) corresponding to the N-CH₂CH₃ group. |

| ¹³C NMR | Appearance of two new signals in the aliphatic region corresponding to the N-CH₂CH₃ carbons. |

| FT-IR | Disappearance of the N-H stretching vibration (typically ~3300-3400 cm⁻¹). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 204.09. |

| Yield | A typical yield for this type of reaction is in the range of 70-90%. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive base (hydrated K₂CO₃).2. Insufficient temperature or reaction time.3. Decomposed ethyl bromide. | 1. Use freshly dried, finely powdered K₂CO₃.2. Ensure the reaction reaches reflux and extend the reaction time, monitoring by TLC.3. Use a fresh bottle of ethyl bromide. |

| Significant Starting Material Remains | 1. Insufficient alkylating agent.2. Short reaction time. | 1. Add an additional portion of ethyl bromide (0.2-0.5 eq) and continue refluxing.2. Increase the reaction time. |

| Formation of Quaternary Salt | Over-alkylation due to the product being more nucleophilic than the starting material. | This is less common when alkylating a secondary amine to a tertiary one.[7] If observed, try using exactly 1.05-1.1 equivalents of ethyl bromide. The quaternary salt is highly polar and will be removed during the aqueous work-up or column chromatography. |

| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the eluent for column chromatography. A shallower gradient may be required for better separation. |

Conclusion

The protocol outlined in this application note describes a robust and efficient method for the synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate. By leveraging a standard N-alkylation reaction, this procedure provides a reliable pathway for accessing functionalized thiomorpholine derivatives, which are valuable building blocks for pharmaceutical research and development. The detailed steps, mechanistic rationale, and troubleshooting guide are designed to enable researchers to successfully replicate and adapt this synthesis for their specific needs.

References

-

Organic Chemistry Portal. Synthesis of thiomorpholines. Available at: [Link]

-

Matralis, A. N., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 331(11-12), 381-386. Available at: [Link]

-

Hessein, S. A., et al. (2016). Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety of expected antiviral and antimicrobial activity. Der Pharma Chemica, 8(8), 170-181. Available at: [Link]

-

Krasavin, M., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 19(2), 117-124. Available at: [Link]

-

Chemistry with Caroline. (2022). Alkylation of Amines [Video]. YouTube. Available at: [Link]

-

Gérardy, R., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2417-2423. Available at: [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

-

Sommer, H. Z., et al. (1971). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. Available at: [Link]

-

Singh, C. B., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. Synthesis, 2007(03), 445-450. Available at: [Link]

- Wentland, M. P. (2010). Processes for the alkylation of secondary amine groups of morphinan derivatives. Google Patents. US Patent 8,637,671.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54288367, Ethyl Thiomorpholine-2-carboxylate. Available at: [Link]

-

Makhaeva, N. A., & Potapov, V. A. (2025). New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry, 61(12), 2247–2258. Available at: [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(2), 105-132. Available at: [Link]

-

Flinn Scientific. (2003). Synthesis, Isolation, and Purification of an Ester. Available at: [Link]

Sources

- 1. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Ethyl Thiomorpholine-2-carboxylate | C7H13NO2S | CID 54288367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. coachbenner.weebly.com [coachbenner.weebly.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Utility of Ethyl 4-ethylthiomorpholine-2-carboxylate in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic building blocks, thiomorpholine derivatives have garnered significant attention for their presence in a multitude of biologically active compounds. This guide focuses on a specific, highly functionalized intermediate, Ethyl 4-ethylthiomorpholine-2-carboxylate , and elucidates its potential as a cornerstone in the synthesis of complex pharmaceutical targets. We will explore its synthesis, key reactive sites, and provide a detailed, exemplary protocol for its incorporation into a drug-like scaffold, thereby offering a practical framework for researchers and drug development professionals.

The thiomorpholine core, a saturated six-membered ring containing both nitrogen and sulfur, is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting a wide array of diseases, including cancer, inflammatory conditions, and infectious agents[1][2]. The specific substitution pattern of Ethyl 4-ethylthiomorpholine-2-carboxylate, featuring an N-ethyl group and a C-2 ethyl ester, offers a unique combination of steric and electronic properties that can be exploited for targeted molecular assembly.

Physicochemical Properties and Strategic Advantages

A comprehensive understanding of the intermediate's properties is crucial for its effective application. The table below summarizes key computed physicochemical parameters for the parent compound, Ethyl thiomorpholine-2-carboxylate, which provide a baseline for predicting the behavior of its N-ethylated counterpart.

| Property | Value | Source |

| Molecular Formula | C7H13NO2S | PubChem[3] |

| Molecular Weight | 175.25 g/mol | PubChem[3] |

| XLogP3 | 0.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

The N-ethyl group in our target intermediate, Ethyl 4-ethylthiomorpholine-2-carboxylate, will slightly increase the lipophilicity and steric bulk compared to the parent structure. The ethyl ester at the C-2 position is a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, which are common steps in the synthesis of active pharmaceutical ingredients (APIs)[4].

Proposed Synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate

Protocol 1: Synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate

Step 1: Synthesis of Ethyl thiomorpholine-2-carboxylate

This initial step involves the reaction of ethyl 2,3-dibromopropionate with 2-aminoethanethiol.

-

Materials: Ethyl 2,3-dibromopropionate, 2-aminoethanethiol, Triethylamine (TEA), Acetonitrile (ACN), Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 2-aminoethanethiol (1.0 eq) and triethylamine (2.2 eq) in acetonitrile at 0 °C in a round-bottom flask equipped with a magnetic stirrer, add a solution of ethyl 2,3-dibromopropionate (1.1 eq) in acetonitrile dropwise over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield Ethyl thiomorpholine-2-carboxylate.

-

Step 2: N-ethylation to yield Ethyl 4-ethylthiomorpholine-2-carboxylate

This step involves the alkylation of the secondary amine of the thiomorpholine ring.

-

Materials: Ethyl thiomorpholine-2-carboxylate, Iodoethane, Potassium carbonate (K2CO3), Acetone, Celite.

-

Procedure:

-

To a solution of Ethyl thiomorpholine-2-carboxylate (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and iodoethane (1.2 eq).

-

Reflux the mixture for 8 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts.

-

Wash the Celite pad with acetone.

-

Concentrate the combined filtrate under reduced pressure.

-

The resulting residue is the target compound, Ethyl 4-ethylthiomorpholine-2-carboxylate, which can be used in the next step with or without further purification, depending on the required purity.

-

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of Ethyl 4-ethylthiomorpholine-2-carboxylate.

Application as a Pharmaceutical Intermediate: A Case Study in Kinase Inhibitor Synthesis

To illustrate the utility of Ethyl 4-ethylthiomorpholine-2-carboxylate, we present a hypothetical, yet chemically sound, protocol for its use in the synthesis of a novel kinase inhibitor scaffold. Many kinase inhibitors, such as the Bruton's Tyrosine Kinase (BTK) inhibitor Fenebrutinib (GDC-0853), feature complex heterocyclic cores where functionalized building blocks are sequentially coupled[1][7][8]. In our example, the thiomorpholine derivative will be used to introduce a key structural motif.

Protocol 2: Synthesis of a Novel Kinase Inhibitor Scaffold

This protocol demonstrates the amidation of the ethyl ester of our intermediate, followed by a Suzuki coupling to a hypothetical aromatic core.

Step 1: Amidation with a Hypothetical Aromatic Amine

-

Materials: Ethyl 4-ethylthiomorpholine-2-carboxylate, 4-Amino-3-chlorophenol, Trimethylaluminum (2M in toluene), Toluene, Dichloromethane (DCM), Saturated ammonium chloride solution.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-Amino-3-chlorophenol (1.0 eq) in toluene.

-

Cool the solution to 0 °C and slowly add trimethylaluminum (2.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of Ethyl 4-ethylthiomorpholine-2-carboxylate (1.1 eq) in toluene.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated ammonium chloride solution.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the amide intermediate.

-

Step 2: Suzuki Coupling with a Hypothetical Boronic Ester

-

Materials: Amide intermediate from Step 1, a hypothetical heterocyclic boronic ester, Palladium(II) acetate, XPhos, Potassium phosphate (K3PO4), 1,4-Dioxane, Water.

-

Procedure:

-

To a reaction vial, add the amide intermediate (1.0 eq), the boronic ester (1.2 eq), palladium(II) acetate (0.05 eq), XPhos (0.10 eq), and potassium phosphate (2.0 eq).

-

Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 mixture).

-

Seal the vial and heat the mixture to 100 °C for 16 hours.

-

Monitor the reaction by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by preparative HPLC to obtain the final kinase inhibitor scaffold.

-

Workflow for Kinase Inhibitor Synthesis

Caption: Exemplary workflow for the application of the intermediate in API synthesis.

Safety and Handling

As with all laboratory chemicals, proper safety precautions are essential when handling Ethyl 4-ethylthiomorpholine-2-carboxylate and its precursors. While specific safety data for this exact compound is not available, data for structurally related compounds such as N-Ethylmorpholine and Ethyl morpholine-2-carboxylate indicate that they can be corrosive and cause severe skin and eye damage[9][10].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Work in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes[11].

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[11].

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 4-ethylthiomorpholine-2-carboxylate represents a valuable and versatile intermediate for pharmaceutical synthesis. Its pre-installed N-ethyl and C-2 ethyl ester functionalities provide distinct advantages for molecular elaboration, allowing for the strategic and efficient construction of complex, drug-like molecules. The protocols and workflows outlined in this guide, while based on a hypothetical application, are grounded in established and reliable chemical transformations common in the pharmaceutical industry. By understanding the synthesis, reactivity, and strategic application of such intermediates, researchers and drug development professionals can accelerate the discovery and development of next-generation therapeutics.

References

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: a review update. Available at: [Link]

-

Thieme. Three-Component Synthesis of Morpholine Derivatives. Available at: [Link]

-

PubMed. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. Available at: [Link]

-

ACS Publications. Discovery and Development of Non-Covalent, Reversible Bruton's Tyrosine Kinase Inhibitor Fenebrutinib (GDC-0853). Available at: [Link]

-

Semantic Scholar. Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Available at: [Link]

-

PubMed. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Available at: [Link]

- Google Patents. US8012962B2 - Substituted thiomorpholine derivatives.

-

ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available at: [Link]

-

PubMed. Amides of non-steroidal anti-inflammatory drugs with thiomorpholine can yield.... Available at: [Link]

-

NIH PubChem. Ethyl morpholine-2-carboxylate | C7H13NO3 | CID 15651197. Available at: [Link]

-

NIH PubChem. Ethyl Thiomorpholine-2-carboxylate | C7H13NO2S | CID 54288367. Available at: [Link]

-

EPA. Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. Available at: [Link]

-

AccelaChem. 1864060-93-4,Ethyl Thiomorpholine-2-carboxylate Hydrochloride. Available at: [Link]

-

Capot Chemical. MSDS of Ethyl 4-benzylmorpholine-2-carboxylate. Available at: [Link]

-

ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: 4-Ethylmorpholine. Available at: [Link]

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

-

PubMed. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Available at: [Link]

-

PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available at: [Link]

-

Asian Journal of Chemistry. Synthesis of Some Pramoxine-Based Compounds as Possible Local Anesthetic and Anticholinergic Agents. Available at: [Link]

-

ResearchGate. Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate | Request PDF. Available at: [Link]

-

MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Available at: [Link]

-

Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Preparation of 4-ethylthiomorpholine-2-carboxylic acid from ethyl ester

Application Note: Scalable Hydrolysis and Isolation of 4-Ethylthiomorpholine-2-carboxylic Acid

Executive Summary

This application note details the optimized protocol for the preparation of 4-ethylthiomorpholine-2-carboxylic acid from its ethyl ester precursor. While ester hydrolysis is a fundamental transformation, this specific substrate presents unique challenges due to the presence of a sulfide moiety (susceptible to oxidation) and the formation of a zwitterionic amino acid product (complicating isolation).[1]

This guide moves beyond standard textbook procedures, offering a process-ready workflow that prioritizes yield (>85%), purity (>98%), and scalability. It includes a critical comparison of isolation techniques—specifically Isoelectric Precipitation vs. Ion-Exchange Chromatography —to ensure the recovery of salt-free material suitable for downstream pharmaceutical applications.[1]

Chemical Strategy & Mechanistic Insight

The Challenge of Zwitterions

Upon hydrolysis, the target molecule contains a basic tertiary amine (

-

Standard Extraction Fail: Unlike neutral organic molecules, zwitterions are highly water-soluble and poorly soluble in organic solvents (DCM, EtOAc), rendering standard liquid-liquid extraction ineffective.[1]

-

The Solution: The protocol below utilizes Lithium Hydroxide (LiOH) for saponification due to its mildness and solubility in THF/Water mixtures, followed by a specific Ion-Exchange (Dowex 50W) workup to remove inorganic salts.

Sulfur Oxidation Control

The thiomorpholine sulfur is prone to oxidation to sulfoxide (

-

Control Measure: Solvents must be degassed, and the reaction is conducted under an inert atmosphere (

or

Reaction Mechanism & Pathway

The transformation proceeds via a base-catalyzed nucleophilic acyl substitution.[1] The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which collapses to release ethoxide and the carboxylate.[1]

Figure 1: Mechanistic flow from ester substrate to zwitterionic acid.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| Ethyl 4-ethylthiomorpholine-2-carboxylate | 1.0 | Substrate | Purity >95% |

| LiOH[1]·H₂O | 1.2 - 1.5 | Base | Monohydrate preferred |

| THF (Tetrahydrofuran) | Solvent | - | Peroxide-free , Stabilized |

| Water (Deionized) | Solvent | - | Type I or II |

| Dowex 50W-X8 | - | Purification | H+ form, 200-400 mesh |

Step-by-Step Methodology

Step 1: Solubilization & Degassing [1]

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the Ethyl ester (1.0 eq) in a mixture of THF:Water (3:1 v/v) . Concentration should be approximately 0.2 M.[1]

-

Crucial: Sparge the solution with Nitrogen (

) for 10 minutes to remove dissolved oxygen. This protects the sulfur atom.

Step 2: Saponification

-

Cool the mixture to 0°C (ice bath).

-

Add LiOH·H₂O (1.2 eq) in one portion.

-

Allow the reaction to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (System: MeOH/DCM 1:9) or LC-MS.[1] The ester spot (

) should disappear, and a baseline spot (acid) should appear.

Step 3: Solvent Removal [1]

-

Once complete, concentrate the mixture under reduced pressure (Rotavap, 35°C) to remove THF.

-

Result: You now have an aqueous solution containing the Lithium carboxylate salt and excess LiOH.

Step 4: Isolation (The Critical Decision) Choose Path A for general use or Path B for high-purity biological assays.

Path A: Isoelectric Precipitation (Scale > 5g)

-

Cool the aqueous residue to 0°C.

-

Carefully adjust pH to the estimated pI (approx. 5.5) using 1M HCl.

-

If the concentration is high, the zwitterion may precipitate.[1]

-

Filter, wash with cold acetone, and dry.[1]

-

Note: This method often suffers from lower yields due to the high water solubility of thiomorpholine acids.[1]

-

Path B: Ion-Exchange Chromatography (Recommended) [1]

-

Prepare a column of Dowex 50W-X8 (H+ form) .[1]

-

Load the aqueous reaction mixture onto the column.

-

Wash: Flush with distilled water (approx. 3-5 column volumes) until the eluent is neutral. This removes inorganic salts (LiCl).

-

Elute: Elute the product using 1M Aqueous Ammonia (NH₄OH) . The ammonia deprotonates the resin, releasing the amino acid.[1]

-

Finish: Concentrate the ammoniacal fractions. The excess ammonia evaporates, leaving the pure zwitterionic acid.[1]

-

Lyophilize to obtain a white powder.

Process Workflow Diagram

Figure 2: Optimized process flow for the isolation of salt-free zwitterion.

Analytical Validation

To ensure the integrity of the final product, the following analytical criteria must be met:

-

¹H NMR (D₂O):

-

Absence of ethyl ester quartet (~4.2 ppm) and triplet (~1.2 ppm).

-

Presence of N-ethyl signals (quartet ~3.2 ppm, triplet ~1.1 ppm).[1]

-

Diagnostic signals for the thiomorpholine ring protons (2.8–3.5 ppm region).

-

-

Mass Spectrometry (ESI):

-

Observe

peak corresponding to the acid (MW = 175.25 g/mol ). -

Confirm absence of

adducts if strict desalting was successful.

-

-

Silver Nitrate Test (Optional):

-

Dissolve a small amount in water and add AgNO₃.[1] A white precipitate indicates residual chloride (failure of the washing step in Path B).

-

References

-

General Thiomorpholine Synthesis

-

Saponification of Amino Acid Esters

-

Ion Exchange Purification of Zwitterions

-

Specific Substrate Properties

-

PubChem CID 54288367 (Ethyl thiomorpholine-2-carboxylate).[1]

-

Sources

- 1. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Chapter 27 notes [web.pdx.edu]

- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reductive Amination Pathways for Ethyl 4-ethylthiomorpholine-2-carboxylate

[1]

Abstract & Scope

This technical guide details the synthetic pathways for Ethyl 4-ethylthiomorpholine-2-carboxylate (Target Molecule), a functionalized heterocyclic scaffold often utilized in the development of DPP-4 inhibitors and other bioactive agents.[1]

While direct alkylation with ethyl halides is possible, it frequently leads to over-alkylation (quaternization) and elimination byproducts. Reductive amination is the preferred method for introducing the N-ethyl group, offering superior chemoselectivity and yield. This guide focuses on two primary reductive amination protocols:

-

Method A: Sodium Triacetoxyborohydride (STAB) – The "Gold Standard" for laboratory-scale synthesis.

-

Method B: Catalytic Hydrogenation – A scalable, "green" alternative.

Retrosynthetic Analysis

The synthesis hinges on the functionalization of the secondary amine within the thiomorpholine core. The ethyl ester at the C2 position is sensitive to hydrolysis; thus, conditions must remain mild (pH 4–8) and avoid strong nucleophiles.

Figure 1: Retrosynthetic disconnection of the N-ethyl group via reductive amination.[1]

Method A: STAB-Mediated Reductive Amination

Rationale: Sodium triacetoxyborohydride (

Materials

-

Substrate: Ethyl thiomorpholine-2-carboxylate (1.0 equiv).[1]

-

Carbonyl: Acetaldehyde (1.2–1.5 equiv). Note: Use as a solution in DCE or freshly distilled due to volatility (b.p. 20.2°C).

-

Reductant: Sodium triacetoxyborohydride (1.5 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2]

-

Additive: Acetic acid (AcOH), 1.0 equiv (catalyst to facilitate iminium formation).

Protocol (Lab Scale: 10 mmol)

-

Preparation: In a 100 mL round-bottom flask under nitrogen atmosphere, dissolve Ethyl thiomorpholine-2-carboxylate (1.75 g, 10 mmol) in anhydrous DCE (30 mL).

-

Acidification: Add Acetic acid (0.6 mL, 10 mmol). Stir for 5 minutes at room temperature.

-

Carbonyl Addition: Cool the mixture to 0°C. Add Acetaldehyde (0.66 g, 15 mmol) dropwise (preferably as a 5M solution in DCE to prevent evaporation).

-

Imine Formation: Allow the mixture to stir at 0°C for 30 minutes to ensure equilibrium formation of the iminium species.

-

Reduction: Add Sodium triacetoxyborohydride (3.18 g, 15 mmol) in three portions over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The secondary amine starting material should disappear.

-

-

Quench: Quench carefully with saturated aqueous

(30 mL). Caution: Gas evolution ( -

Workup: Extract the aqueous layer with DCM (

mL). Combine organic layers, wash with brine, dry over -

Purification: The crude oil is typically

pure. If necessary, purify via flash column chromatography (Gradient: 0

Mechanism & Pathway

The reaction proceeds via the formation of an electrophilic iminium ion, which is then intercepted by the hydride source.

Figure 2: Mechanistic pathway of STAB-mediated reductive amination.

Method B: Catalytic Hydrogenation (Scale-Up)

Rationale: For multi-gram or kilogram scales, boron waste is undesirable. Catalytic hydrogenation using

Protocol

-

Charge: To a hydrogenation vessel (Parr reactor), add Ethyl thiomorpholine-2-carboxylate (10 g), Ethanol (100 mL), and Acetaldehyde (1.5 equiv).

-

Catalyst: Add 5 wt% Pd/C (50% water wet, 0.5 g).

-

Conditions: Seal reactor, purge with

( -

Reaction: Stir at 25–40°C for 6–12 hours.

-

Workup: Filter catalyst through Celite. Concentrate the filtrate to obtain the product.

Comparative Data & Critical Parameters

| Parameter | Method A: STAB | Method B: Hydrogenation | Direct Alkylation (Et-I) |

| Selectivity | High (Mono-alkylation) | High | Low (Risk of Quat.[1] Salt) |

| Yield (Typical) | 85–95% | 80–90% | 50–65% |

| Reaction Time | 4–12 h | 6–12 h | 12–24 h |

| Safety Profile | Good (Boron waste) | Flammability ( | Alkylating agents (Toxic) |

| Scalability | < 1 kg | > 1 kg | Variable |

| Cost | Moderate (Reagent cost) | Low (Catalyst re-use) | Low |

Critical Process Parameters (CPPs)

-

pH Control: The formation of the iminium ion requires a slightly acidic environment (pH 5–6). In Method A, Acetic Acid provides this. Without acid, the reaction stalls at the hemiaminal stage.

-

Water Content: Method A requires anhydrous conditions to prevent hydrolysis of the iminium intermediate back to the aldehyde.

-

Temperature: Keep Acetaldehyde addition

. High temperatures promote polymerization of acetaldehyde.

Analytical Validation

Expected Data for Ethyl 4-ethylthiomorpholine-2-carboxylate:

-

Physical State: Clear to pale yellow oil.

-

MS (ESI):

. -

1H NMR (400 MHz,

):-

4.15 (q,

- 3.30 (dd, 1H, H-2) – Chiral center.

-

2.4–3.0 (m, 6H, Ring protons +

- 1.25 (t, 3H, Ester methyl).

-

1.05 (t, 3H,

-

4.15 (q,

-

Key Diagnostic: Appearance of the new triplet at

ppm and quartet at

References

-

Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1990). Reductive Amination of Aldehydes and Ketones by Using Sodium Triacetoxyborohydride.[2][5][6][7] Tetrahedron Letters, 31(39), 5595-5598.[7] Link

-

Abdel-Magid, A. F., et al. (1996).[2][6][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][9] The Journal of Organic Chemistry, 61(11), 3849-3862.[6] Link[1]

-

BenchChem. (n.d.). Thiomorpholine-2-carboxylic Acid Synthesis and Derivatization. BenchChem Application Notes. Link[1]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Link

-

PubChem. (n.d.). Ethyl Thiomorpholine-2-carboxylate (CID 54288367).[1][10] Link[1]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scribd.com [scribd.com]

- 8. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]

- 9. organicreactions.org [organicreactions.org]

- 10. Ethyl Thiomorpholine-2-carboxylate | C7H13NO2S | CID 54288367 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Ethylation for Ethyl Thiomorpholine-2-Carboxylate

Case ID: N-Et-Thiomorpholine-Yield-Opt Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide[1][2]

Executive Summary & Core Directive

The Challenge: You are attempting to N-ethylate ethyl thiomorpholine-2-carboxylate. Users typically encounter low yields due to three competing factors inherent to this specific substrate:

-

Competitive S-Alkylation: The sulfur atom in the thiomorpholine ring is a soft nucleophile that competes with the nitrogen, especially when the nitrogen is sterically hindered by the neighboring C2-carboxylate.[1][2]

-

Over-Alkylation: Formation of quaternary ammonium salts.[1][2]

-

Ester Instability/Racemization: Harsh basic conditions required for direct alkylation can hydrolyze the ester or racemize the chiral center at C2 (via enolization).[1][2]

The Solution: Stop using direct alkylation (Ethyl Iodide/Bromide + Base) if possible. The Reductive Amination pathway using acetaldehyde and mild borohydrides is the industry "Gold Standard" for this transformation.[1][2] It relies on the formation of an iminium species that only Nitrogen can form, effectively shielding the Sulfur and Ester from side reactions.[2]

Decision Matrix & Diagnostic Workflow

Before proceeding, verify your current method against this logic flow to identify why your yield is suffering.

Figure 1: Diagnostic logic for selecting the optimal synthesis pathway.

Protocol A: Reductive Amination (The Gold Standard)[1][2]

Why this works: This method forms an enamine/iminium ion intermediate.[1][2][3] Sulfur cannot form a stable iminium species under these conditions, making this reaction chemoselective for Nitrogen.[1][2] The mild acidic conditions (pH 5-6) preserve the C2 ester and stereochemistry.[1][2]

Reagents

-

Substrate: Ethyl thiomorpholine-2-carboxylate (1.0 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1][2]

-

Additives: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing iminium formation.[1][2]

Step-by-Step Procedure

-

Preparation: Dissolve the thiomorpholine substrate (1.0 equiv) in anhydrous DCE (0.1 M concentration) under Nitrogen atmosphere.

-

Imine Formation: Add Acetaldehyde (1.2 equiv) and Acetic Acid (1.0 equiv).[1][2] Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: This allows the equilibrium to favor the iminium species before reduction.[2]

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC/LC-MS.

-

Quench: Quench carefully with saturated aqueous NaHCO3 (gas evolution will occur).

-

Workup: Extract with DCM (x3). Wash combined organics with brine.[1][2] Dry over Na2SO4.[1][2][4]

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Direct Alkylation (Optimization & Rescue)[1][2]

Use only if: You lack reductive amination reagents or are restricted by specific SOPs. The Risk: The C2-carboxylate creates steric hindrance around the Nitrogen, making the unhindered Sulfur atom a more attractive target for the ethyl iodide, leading to S-ethylation (sulfonium salts).[2]

Optimization Strategy

To favor N-alkylation over S-alkylation and prevent racemization, we must use Soft/Hard Acid-Base (HSAB) principles and kinetic control.[1][2]

| Variable | Recommendation | Scientific Rationale |

| Base | DIPEA (Hünig's Base) | Non-nucleophilic organic base.[1][2] Avoids heterogeneous inorganic bases (K2CO3) which require heat and cause racemization.[1][2] |

| Solvent | Acetonitrile (ACN) | Polar aprotic.[1][2] Solubilizes the intermediate ammonium salt but generally favors N-alkylation kinetics over S-alkylation compared to DMF.[1][2] |

| Alkylating Agent | Ethyl Bromide (EtBr) | EtI is too reactive ("soft" electrophile) and prefers the "soft" Sulfur.[1][2] EtBr is "harder" and slower, allowing the Nitrogen to compete better.[2] |

| Temperature | 0°C to RT | NEVER REFLUX. Heat promotes elimination (E2) of the alkyl halide and thermodynamic S-alkylation.[1][2] |

Optimized Protocol

-

Dissolve Ethyl thiomorpholine-2-carboxylate (1.0 equiv) and DIPEA (1.5 equiv) in dry ACN.

-

Cool to 0°C.

-

Add Ethyl Bromide (1.1 equiv) dropwise.[1][2] Do not use large excess.

-

Stir at 0°C for 2 hours, then slowly warm to RT.

-

Critical Workup Step: If S-alkylation is suspected (product is water-soluble or stuck on baseline), the S-ethyl group is a good leaving group.[1][2] Sometimes treating the crude with a nucleophile (like thiourea) can "de-alkylate" the sulfur, though this is messy.[2] Prevention is key.

Troubleshooting & FAQs

Q1: I see two spots on TLC with similar Rf values. What are they?

A: One is likely the N-ethyl product, and the other is the S-ethyl sulfonium salt (or the N,S-diethyl quaternary salt).[1][2]

-

Diagnostic: The S-ethyl species is a salt and will likely streak on silica or stay at the baseline unless you use a very polar eluent (MeOH/DCM).[1][2]

-

NMR Check: Look at the ethyl signals. N-CH2 protons typically appear around 2.4–2.7 ppm.[1][2] S-CH2 protons (sulfonium) are significantly deshielded, appearing downfield around 3.0–3.5 ppm.[1][2]

Q2: My ester disappeared, and I have a carboxylic acid. Why?

A: You likely used aqueous base (NaOH/KOH) or un-dried inorganic base (wet K2CO3) with heat.[1][2]

-

Fix: Switch to Protocol A (Reductive Amination) which uses mild acidic conditions, or use anhydrous organic bases (DIPEA) in Protocol B.

Q3: The product yield is high, but the optical rotation is zero.

A: You racemized the C2 center. The proton at C2 (alpha to the ester) is acidic (pKa ~24).[1][2] Heating with a base like K2CO3 or NaH removes this proton, forming an enolate which re-protonates randomly.[1][2]

Q4: Can I use Ethanol as a solvent?

A: For Reductive Amination (Protocol A), No . STAB reacts with protic solvents like ethanol, decomposing the reagent.[2] Use DCE or THF.[1][2][5][6] For Direct Alkylation (Protocol B), Ethanol is acceptable but can be slow; Acetonitrile is superior for rate.[1][2]

Mechanism of Selectivity (Visualized)

The following diagram illustrates why Reductive Amination avoids the Sulfur trap.

Figure 2: Chemoselectivity of the iminium pathway.[1][2] Sulfur cannot form a stable double bond with the acetaldehyde under these conditions, preventing S-alkylation.[2]

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][3][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

- Found

-

Borch, R. F., et al. (1971).[1][2][3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.[2]

- Establishes pH control for amine selectivity.

-

Pearson, R. G. (1963).[2] "Hard and Soft Acids and Bases."[1][2] Journal of the American Chemical Society, 85(22), 3533–3539.[2]

-

PubChem Compound Summary. "Ethyl Thiomorpholine-2-carboxylate." National Center for Biotechnology Information.[1][2] [1][2]

Sources

- 1. Ethyl Thiomorpholine-2-carboxylate | C7H13NO2S | CID 54288367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Purification of Ethyl 4-ethylthiomorpholine-2-carboxylate by column chromatography

Technical Support Ticket: #PUR-882-THIO Topic: Purification of Ethyl 4-ethylthiomorpholine-2-carboxylate Assigned Specialist: Senior Application Scientist (Separation Technologies)[1]

Executive Summary & Molecule Profile

User: "I am trying to purify Ethyl 4-ethylthiomorpholine-2-carboxylate. I am experiencing streaking on the column, poor recovery, and a persistent odor in the lab."